molecular formula C15H13N3O5S B2855139 N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide CAS No. 1795298-24-6

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2855139
CAS No.: 1795298-24-6
M. Wt: 347.35
InChI Key: SUJAKBLOUCSDAD-UHFFFAOYSA-N
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Description

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of furan, thiophene, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization to introduce the hydroxy and methyl groups. The final step involves the formation of the oxalamide linkage with the isoxazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxalamide linkage can be reduced to amines.

    Substitution: Functional groups on the furan, thiophene, and isoxazole rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxalamide linkage can yield primary amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Materials Science: The combination of furan, thiophene, and isoxazole rings can impart interesting electronic and optical properties, making it useful in the development of advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The furan, thiophene, and isoxazole rings can interact with enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in binding to biological macromolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N1-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
  • **N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)acetamide

Uniqueness

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide is unique due to the presence of the hydroxy group on the furan ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-13(10-2-1-6-22-10)11-4-3-9(24-11)8-16-14(20)15(21)17-12-5-7-23-18-12/h1-7,13,19H,8H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJAKBLOUCSDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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